1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific synthetic route for this compound may involve the following steps:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions are employed to form the quinoline ring.
Introduction of functional groups:
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl ring or the quinoline core. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the additional functional groups present in the derivative.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H15NO4 |
---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl) acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-18(13-8-4-3-5-9-13)16(21)14-10-6-7-11-15(14)19(2)17(18)22/h3-11H,1-2H3 |
InChI-Schlüssel |
WYYJRIUYXGGHHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.